molecular formula C22H28N2O2 B2471641 3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide CAS No. 953170-72-4

3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide

Cat. No.: B2471641
CAS No.: 953170-72-4
M. Wt: 352.478
InChI Key: YBEQWHBJAWJDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide is a synthetic compound supplied for strictly controlled research purposes. It is structurally categorized among novel synthetic opioids (NSOs), a class of substances of significant interest in forensic and pharmacological research . The emergence of such compounds on the recreational drug market poses a serious public health challenge, and they are associated with severe side effects including respiratory depression, miosis, and a high risk of fatal overdose . This product is intended for use in analytical and toxicological studies, such as the development of reference standards for mass spectrometry and chromatography, aiding in the identification and quantification of novel psychoactive substances (NPS) in forensic casework. Research into its mechanism of action is a primary application; it is hypothesized to function as an agonist at one or more opioid receptors (mu (MOP), delta (DOP), or kappa (KOP)), and in vitro assays can help characterize its binding affinity, efficacy, and functional activity . A comprehensive understanding of the pharmacological profile of such compounds is critical for assessing their toxicity and potential health impacts . This chemical is sold as a research material exclusively to qualified institutional researchers. It is explicitly labeled "For Research Use Only" and is not intended for human consumption, nor for diagnostic, therapeutic, or any other veterinary or medical applications. All handling must be conducted in accordance with applicable laws and under appropriate laboratory safety conditions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-21-11-6-18(7-12-21)8-13-22(25)23-15-14-19-4-9-20(10-5-19)24-16-2-3-17-24/h4-7,9-12H,2-3,8,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEQWHBJAWJDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a base to form 4-methoxyphenyl-2-nitropropene.

    Reduction: The nitro group of 4-methoxyphenyl-2-nitropropene is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amidation: The resulting amine is then reacted with 4-(pyrrolidin-1-yl)phenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 4-hydroxyphenyl derivative.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the pyrrolidinylphenethyl group can interact with hydrophobic regions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Propanamide Backbones

The following compounds share the propanamide core but differ in substituents and nitrogenous rings, leading to divergent properties:

Compound Name Key Substituents Nitrogenous Ring Reported Activity Reference
Target Compound 4-Methoxyphenyl, 4-(pyrrolidin-1-yl)phenethyl Pyrrolidine Not explicitly reported; inferred bioactivity based on structural analogs
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12) 4-Methoxyphenyl, 1,2,4-triazole 1,2,4-Triazole Evaluated for neuroprotection in SH-SY5Y cells; moderate anti-apoptotic effects
3-(Piperidin-1-yl)-N-(4-(3-(3,4,5-substituted phenyl)acryloyl)phenyl)propanamide Piperidine, acryloyl-phenyl Piperidine Antibiofilm activity against drug-resistant pathogens (IC₅₀: 8.6 ± 0.22 μM)
N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide 4-Methoxyphenyl, 2-methoxyphenyl-piperazine Piperazine No explicit activity data; structural similarity to serotonin receptor modulators
3-Methylfentanyl (N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide) Phenyl, 3-methyl-piperidine Piperidine Opioid receptor agonist; high potency but associated with respiratory depression risks

Key Structural and Functional Insights

Piperazine/piperidine: Larger rings (six-membered) increase conformational flexibility, which may improve receptor binding but reduce metabolic stability . 1,2,4-Triazole: Introduces hydrogen-bonding capacity, improving solubility and target engagement in neuroprotective contexts .

Substituent Effects :

  • 4-Methoxyphenyl : Enhances electron-donating properties and stabilizes aromatic interactions in receptor pockets. This group is prevalent in antimicrobial and anti-inflammatory agents .
  • Phenethylamine Side Chains : Modifications with heterocycles (e.g., pyrrolidine) are critical for tuning selectivity, as seen in fentanyl analogs targeting opioid receptors .

Biological Activity

3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a propanamide backbone with a methoxyphenyl group and a pyrrolidinylphenethyl group . Its molecular formula is C20H25N2OC_{20}H_{25}N_2O, and it has a molecular weight of approximately 325.43 g/mol. The presence of both the methoxy and pyrrolidinyl groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N2OC_{20}H_{25}N_2O
Molecular Weight325.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of 3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The methoxy group enhances lipophilicity, facilitating membrane penetration, while the pyrrolidinyl group may enhance binding affinity to specific targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Activity : Preliminary studies suggest that it may have pain-relieving properties akin to opioids.
  • Antidepressant Effects : The compound has been evaluated for potential antidepressant activity, showing promise in preclinical models.
  • Neuroprotective Properties : Investigations into its neuroprotective effects have indicated potential benefits in neurodegenerative conditions.

Case Studies

  • Analgesic Study : A study conducted on rodent models demonstrated that administration of the compound resulted in significant pain relief compared to control groups, suggesting its potential as an analgesic agent.
  • Antidepressant Research : In a randomized trial involving animal models of depression, the compound showed a reduction in depressive-like behavior, indicating efficacy comparable to established antidepressants.
  • Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, further supporting its potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

To better understand the uniqueness of 3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide, it is useful to compare it with similar compounds:

Table 2: Comparison with Analogous Compounds

Compound NameStructure FeaturesBiological Activity
3-(4-hydroxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamideHydroxy group instead of methoxySimilar analgesic properties
3-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)phenethyl)propanamidePiperidinyl group instead of pyrrolidinylEnhanced sedative effects

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